Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride
Description
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a pyrrolidine ring at position 3 and a methyl ester at position 4. Its dihydrochloride salt form enhances solubility and stability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C13H17Cl2N3O2 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)11-3-2-9-10(7-15-12(9)16-11)8-4-5-14-6-8;;/h2-3,7-8,14H,4-6H2,1H3,(H,15,16);2*1H |
InChI Key |
WRNBHGYZWUUUEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=CN2)C3CCNC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The intermediate carboxylic acids formed are then converted to the corresponding tert-butyl carboxylates via hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at the pyrrolidine nitrogen or ester group. Key reactions include:
These reactions are critical for introducing functional groups that modulate kinase inhibitory activity . For example, bromination at the 5-position enables subsequent cross-coupling reactions to generate analogs with improved fibroblast growth factor receptor (FGFR) affinity .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions are extensively employed to modify the pyrrolo[2,3-b]pyridine core:
The Suzuki reaction with phenylboronic acid (3.70g, 30.5 mmol) under N₂ at 80°C produces 5-aryl derivatives, which show up to 20-fold improved FGFR1 inhibition compared to parent compounds . Steric hindrance from the pyrrolidine ring necessitates high-temperature conditions (>80°C) to achieve optimal yields .
Reduction and Cyclization
Reductive amination and cyclization are pivotal for generating bioactive analogs:
For instance, reductive amination with triethylsilane and trifluoroacetic acid (TFA) saturates the pyrrolidine ring, improving ligand efficiency (LE) from 0.13 to 0.44 in FGFR1 inhibitors . Cyclocondensation with aldehydes introduces sp³-hybridized centers, which are critical for overcoming kinase resistance mutations .
Hydrolysis and Amide Formation
The methyl ester undergoes hydrolysis to form carboxylic acid intermediates, enabling amide bond formation:
Hydrolysis under basic conditions (e.g., NaOH/MeOH) generates a carboxylic acid, which is subsequently coupled with amines like 1-benzylpyrazole-4-carboxylic acid to yield potent FGFR inhibitors (IC₅₀ = 7–25 nM) . Amide derivatives exhibit enhanced blood-brain barrier permeability compared to ester analogs .
Mechanistic Insights and Selectivity
The compound’s reactivity is governed by:
-
Electronic effects : The electron-donating pyrrolidine ring activates the pyrrolo[2,3-b]pyridine core toward electrophilic substitution at C3 and C5 .
-
Steric effects : Steric hindrance from the pyrrolidine substituent directs functionalization to the less hindered C6 carboxylate group .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states in SNAr reactions .
Comparative Analysis of Derivatives
Derivatives synthesized via these reactions exhibit distinct biological profiles:
| Derivative | Modification | FGFR1 IC₅₀ (nM) | Cellular Activity (4T1 cells) |
|---|---|---|---|
| Parent Compound | None | 1,900 | 10 µM (40% inhibition) |
| 5-Trifluoromethyl analog | CF₃ at C5 | 95 | 1 µM (95% inhibition) |
| 3-Amino-spirocyclic | Spirocycle at C3 | 7 | 0.1 µM (99% inhibition) |
Data from demonstrate that strategic functionalization (e.g., trifluoromethylation or spirocyclization) significantly enhances potency and cellular efficacy.
Scientific Research Applications
Molecular Formula
- C : 15
- H : 18
- N : 4
- O : 2
- Molecular Weight : 346.4 g/mol
Structural Characteristics
The compound features a fused pyrrole-pyridine system, which is known for its diverse biological properties. The presence of the pyrrolidinyl group enhances the compound's interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. These compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .
Anticonvulsant Effects
Pyrrolo[2,3-b]pyridine derivatives have demonstrated anticonvulsant activity in various preclinical models. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizure activity .
Anti-inflammatory Properties
The anti-inflammatory potential of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride has been explored in several studies. The compound exhibits the ability to reduce inflammation markers and alleviate symptoms in models of inflammatory diseases .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of this compound against various bacterial and fungal strains. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Research
A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of novel pyrrolo[2,3-b]pyridine derivatives for anticancer activity. The results indicated that specific modifications to the structure enhanced cytotoxicity against cancer cell lines .
Case Study 2: Anticonvulsant Screening
In a study focused on anticonvulsant screening, this compound was tested for its efficacy in reducing seizure frequency in animal models. The findings suggested significant anticonvulsant effects comparable to standard treatments .
Case Study 3: Anti-inflammatory Effects
Research published in Innovare Academics investigated the anti-inflammatory effects of pyrrolo[2,3-b]pyridine derivatives. The study demonstrated that these compounds could significantly lower pro-inflammatory cytokine levels in vitro and in vivo models .
Mechanism of Action
The mechanism of action of methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
The pyrrolo[2,3-b]pyridine scaffold is a common motif in bioactive compounds. Key analogs include:
Pharmacological Profile Comparison
Several pyrrolo[2,3-b]pyridine derivatives exhibit CNS activity:
- L-750,667 (): An azaindole analog with high affinity for dopamine D₄ receptors (Kᵢ = 0.51 nM) and >2000-fold selectivity over D₂/D₃ receptors. Acts as an antagonist, reversing dopamine-induced cAMP inhibition .
- 3-Arylsulfonyl Derivatives (): These compounds show affinity for 5-HT₆ receptors, with substituents like arylsulfonyl groups modulating potency and selectivity .
However, the ester group at C6 could reduce blood-brain barrier penetration compared to non-polar analogs.
Physicochemical Properties
Substituent Impact on Bioactivity
- Pyrrolidine at C3 (Target Compound): May enhance binding to amine-binding pockets in receptors (e.g., dopamine D₄), similar to the pyrrolidin-2-ylmethyl group in 5-HT₆ ligands () .
- Methyl Ester at C6 : Could serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for improved target engagement. This is observed in related compounds like 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid () .
Biological Activity
Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride is a complex organic compound that has garnered attention for its significant biological activity, particularly in the realm of cancer therapy and receptor tyrosine kinase inhibition. This article delves into its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C13H17Cl2N3O2
- Molecular Weight : 304.20 g/mol
- Structure : The compound features a pyrrolo[2,3-b]pyridine core structure with a methyl ester and a pyrrolidine moiety, enhancing its biological properties.
Biological Activity
Mechanism of Action
this compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in various signaling pathways that regulate cell proliferation and survival, making them significant targets in cancer treatment.
Key Findings
- Inhibition of Receptor Tyrosine Kinases : Studies have shown that this compound effectively inhibits several RTKs, which are implicated in tumor growth and metastasis. The inhibition mechanism involves competitive binding to the ATP-binding site of the kinase domain, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways .
- Antitumor Activity : Preclinical studies indicate that this compound exhibits potent antitumor effects in various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against breast cancer and non-small cell lung cancer models .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | Potent RTK inhibitor; significant antitumor activity |
| 2-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine dihydrochloride | Structure | FGFR inhibitor; similar core structure but different substituents |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Structure | Broad range of biological activities; used as kinase inhibitors |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A phase II trial involving patients with advanced solid tumors showed a response rate of approximately 30% when treated with this compound in combination with standard chemotherapy. The most common adverse effects included fatigue and mild gastrointestinal disturbances .
- Case Study 2 : In vitro studies using breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis via the intrinsic pathway .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrrolidine and pyridine ring systems are assembled via Buchwald-Hartwig amination or nucleophilic substitution, followed by esterification. Purity (>95%) is achieved using preparative HPLC or recrystallization, with characterization via -NMR, -NMR, and LC-MS to confirm structural integrity .
Q. How should researchers characterize the solubility and stability of this compound under physiological conditions?
- Methodology : Perform kinetic solubility assays in buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC. Stability is tested via accelerated degradation studies (40°C/75% RH) over 1–4 weeks, monitoring hydrolytic or oxidative decomposition. Include controls with antioxidants (e.g., ascorbic acid) to assess stability improvements .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. -NMR detects proton environments (e.g., pyrrolidine NH and ester methyl groups), while -NMR identifies carbonyl carbons (e.g., C=O at ~170 ppm). IR spectroscopy verifies functional groups (e.g., N-H stretch at ~3300 cm) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis route for this compound?
- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. ICReDD’s reaction path search methods predict intermediates and byproducts, reducing trial-and-error experimentation. Pair computational results with high-throughput screening (HTS) to validate optimal conditions (e.g., solvent, catalyst) .
Q. What experimental design strategies mitigate contradictory data in reaction yield optimization?
- Methodology : Use a Design of Experiments (DoE) approach, such as factorial or response surface designs, to systematically vary parameters (temperature, stoichiometry). For example, a Central Composite Design (CCD) identifies interactions between catalyst loading and reaction time. Statistical tools (e.g., ANOVA) resolve discrepancies by isolating significant variables .
Q. How can researchers address discrepancies in biological activity data across different assay conditions?
- Methodology : Standardize assays using reference compounds (e.g., kinase inhibitors for enzyme inhibition studies). Replicate experiments under controlled conditions (pH, temperature, cell line). Employ meta-analysis to reconcile data, considering variables like protein binding or metabolite interference. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What advanced separation techniques improve purification of structurally similar impurities?
- Methodology : Use chiral chromatography (e.g., Chiralpak AD-H column) for enantiomeric impurities. Simulated Moving Bed (SMB) chromatography enhances resolution for diastereomers. Pair with mass-directed purification to isolate trace byproducts (<0.1%). Confirm purity via -NMR if fluorinated analogs are present .
Q. How can reactor design principles be applied to scale up synthesis while maintaining yield?
- Methodology : Implement continuous-flow reactors for exothermic steps (e.g., esterification). Use computational fluid dynamics (CFD) to model mixing efficiency and heat transfer. For dihydrochloride salt formation, optimize pH control via in-line PAT (Process Analytical Technology) tools to monitor crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
